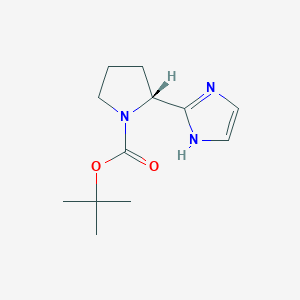

(R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality (R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHITWFDHFOLATC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Introduction: The Imperative for Precision in Chiral Heterocycle Characterization

Chiral nitrogen-containing heterocycles are foundational scaffolds in modern pharmacology, forming the core of numerous therapeutic agents.[1][2] Molecules such as (R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS No. for R-enantiomer not specified, S-enantiomer is 1007882-58-7) are of significant interest to drug development professionals due to their potential as versatile building blocks in asymmetric synthesis.[3][4][5] The precise three-dimensional arrangement of atoms—the molecule's absolute stereochemistry—is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Therefore, the unambiguous structural elucidation of such chiral molecules is a non-negotiable prerequisite for their application in research and development.

This guide serves as a comprehensive resource for researchers and scientists, detailing a multi-faceted analytical workflow to confirm the identity, connectivity, and absolute stereochemistry of (R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.

A Multi-Technique Strategy for Unambiguous Elucidation

A single analytical technique is rarely sufficient to provide a complete structural picture. A synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC), is essential for irrefutable proof of structure. This integrated strategy ensures that every aspect of the molecule—from its elemental composition to its stereochemical purity—is rigorously verified.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment of each proton and carbon atom. For (R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, a suite of 1D and 2D NMR experiments is required to assign all signals and confirm the connectivity between the pyrrolidine and imidazole rings.

Expert Insight: Why a Full Suite of NMR Experiments?

While a simple ¹H NMR can provide a preliminary fingerprint, it is insufficient for unambiguous proof. The pyrrolidine ring protons form a complex, overlapping spin system that requires 2D correlation experiments like COSY (Correlation Spectroscopy) to deconvolve. Furthermore, confirming the crucial bond between the pyrrolidine C2 and the imidazole C2' requires long-range correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[6]

-

Data Acquisition: Collect spectra on a spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion.[7]

-

1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra: Acquire gCOSY, gHSQC (or gHMQC), and gHMBC experiments to establish proton-proton and proton-carbon correlations.

Data Presentation: Expected NMR Assignments

The following table summarizes the expected chemical shifts based on known values for similar N-Boc-pyrrolidine and imidazole-containing structures.[8][9][10]

| Position | Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |

| 1 | N-Boc | - | - | 154-155 (C=O) | HMBC to H2, H5 |

| C(CH₃)₃ | ~1.45 | s (9H) | 79-80 | HMBC to methyl protons | |

| C(CH₃)₃ | ~1.45 | s (9H) | 28-29 | HMBC to quaternary carbon | |

| 2 | CH | ~4.8-5.0 | dd | 58-60 | COSY to H3; HMBC to C4', C5', C=O |

| 3 | CH₂ | ~1.9-2.2 | m (2H) | 28-30 | COSY to H2, H4 |

| 4 | CH₂ | ~1.8-2.0 | m (2H) | 23-25 | COSY to H3, H5 |

| 5 | CH₂ | ~3.4-3.6 | m (2H) | 46-47 | COSY to H4; HMBC to C=O |

| 1' | NH | Broad | br | - | - |

| 2' | C | - | - | 145-147 | HMBC from H2, H4', H5' |

| 4' | CH | ~7.1 | s (1H) | 128-130 | HMBC to C2', C5' |

| 5' | CH | ~7.0 | s (1H) | 120-122 | HMBC to C2', C4' |

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.

Caption: Key 2D NMR correlations confirming structure.

Mass Spectrometry: Confirming Molecular Formula and Integrity

Mass spectrometry provides the exact molecular weight and, through high-resolution measurements, the elemental composition of a molecule. It is a rapid and highly sensitive technique that serves as a primary validation of the compound's identity.

Expert Insight: The Role of High-Resolution MS (HRMS)

Low-resolution MS can confirm the nominal mass, but HRMS is critical for trustworthiness. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS allows for the calculation of a unique elemental formula, distinguishing the target compound from potential isomers or impurities with the same nominal mass.[6]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using a soft ionization technique such as Electrospray Ionization (ESI), which is ideal for polar molecules and minimizes fragmentation.[11]

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Analysis: Determine the accurate m/z of the protonated molecular ion, [M+H]⁺, and use this value to confirm the elemental composition.

Data Presentation: Expected HRMS Data

Molecular Formula: C₁₂H₁₉N₃O₂ Monoisotopic Mass: 237.1477 u Expected [M+H]⁺: 238.1550 u

The fragmentation pattern in MS/MS experiments can further validate the structure. The N-Boc group is notoriously labile and its characteristic fragmentation provides strong evidence for its presence.[11]

| Ion | m/z (calculated) | Fragment Lost | Interpretation |

| [M+H]⁺ | 238.1550 | - | Protonated Molecular Ion |

| [M+H - C₄H₈]⁺ | 182.0924 | Isobutylene | Characteristic loss from Boc group via McLafferty rearrangement |

| [M+H - C₅H₉O₂]⁺ | 137.0818 | Boc group | Loss of the entire tert-butoxycarbonyl group |

Chiral HPLC: Verification of Stereochemical Integrity

The final and most critical piece of the puzzle is confirming the absolute stereochemistry and enantiomeric purity. Chiral HPLC is the industry-standard method for separating enantiomers, providing quantitative data on the enantiomeric excess (ee).

Expert Insight: The Importance of Method Development

Separating enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of molecules.[12][13] The choice of mobile phase (typically a mixture of a nonpolar solvent like hexane and a polar alcohol modifier) is crucial for achieving resolution. The development of a robust and reproducible method is paramount for reliable results.[14]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC) to find a suitable stationary phase.

-

Mobile Phase Optimization:

-

Begin with a standard mobile phase, such as 90:10 Hexane:Isopropanol (IPA).

-

Systematically vary the ratio of hexane and alcohol modifier (e.g., IPA, Ethanol) to optimize the separation factor (α) and resolution (Rs).[12]

-

Small amounts of an additive, like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can improve peak shape.

-

-

Analysis of the Racemic Standard: First, inject a racemic mixture of the compound to determine the retention times of both the (R) and (S) enantiomers and to prove the method's separating power.

-

Analysis of the Target Sample: Inject the (R)-enantiomer sample under the optimized conditions to confirm its retention time matches one of the peaks from the racemic standard and to quantify its enantiomeric excess. The peak area percentage is used to calculate the ee value.

| Parameter | Typical Conditions | Purpose |

| Column | Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral environment for separation |

| Mobile Phase | n-Hexane / Ethanol (e.g., 80:20 v/v) | Elutes the compounds; ratio is adjusted for optimal resolution |

| Flow Rate | 1.0 mL/min | Controls retention time and efficiency |

| Detection | UV at 220 nm | Monitors the elution of the imidazole-containing compound |

| Column Temp. | 25 °C | Ensures reproducible retention times |

Conclusion: A Triad of Evidence for Definitive Structure Elucidation

The structural elucidation of a chiral molecule like (R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate demands a rigorous, multi-pronged analytical strategy. By integrating the detailed connectivity map from 1D and 2D NMR, the definitive molecular formula from HRMS, and the unambiguous stereochemical assignment from chiral HPLC, researchers can be fully confident in the identity, purity, and stereointegrity of their material. This triad of evidence forms a self-validating system that meets the high standards required for pharmaceutical research and development, ensuring that subsequent scientific endeavors are built upon a solid and accurately characterized foundation.

References

-

Li, G., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]

-

Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Information. The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. [Link]

-

Cardillo, G., & Gualandi, A. (2024). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. MDPI. [Link]

-

RSC Publishing. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Royal Society of Chemistry. [Link]

-

MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

-

Zhang, D., et al. (2021). Asymmetric synthesis of chiral N-heterocycles. ResearchGate. [Link]

-

Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2023). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. [Link]

-

Singh, S., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. PubMed. [Link]

Sources

- 1. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. labsolu.ca [labsolu.ca]

- 4. labsolu.ca [labsolu.ca]

- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 10. N-BOC-IMIDAZOLE(49761-82-2) 1H NMR [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of (R)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Introduction: Bridging Molecular Properties and Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic candidate is paved with rigorous scientific evaluation. The intrinsic physicochemical properties of a compound are foundational to its ultimate success, governing its absorption, distribution, metabolism, and excretion (ADME).[1][2] An early and comprehensive understanding of these characteristics is not merely a data-gathering exercise; it is a critical step in de-risking a project, enabling rational lead optimization, and ultimately, increasing the probability of clinical success.[3][4]

This guide provides an in-depth technical framework for the physicochemical characterization of (R)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, a heterocyclic building block with potential applications in medicinal chemistry.[5] As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, providing a self-validating system of protocols for researchers, scientists, and drug development professionals. We will explore the "why" behind the "how," ensuring a robust and reproducible characterization of this molecule.

Compound Profile: (R)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

A clear understanding of the molecule's basic identity is the starting point for any in-depth analysis.

| Property | Value | Source |

| IUPAC Name | tert-butyl (2R)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | [6] |

| Molecular Formula | C12H19N3O2 | [6] |

| Molecular Weight | 237.303 g/mol | [6] |

| CAS Number | 1332326-40-5 | [5] |

| Chemical Structure | N / \ C---C / C N / \ / C---C---C |

Overall Physicochemical Characterization Workflow

A systematic approach to physicochemical profiling ensures that data from different experiments can be logically interconnected. The following workflow represents a best-practice model for characterizing a novel compound like (R)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The pKa is arguably the most critical physicochemical parameter as it dictates the extent of a molecule's ionization at a given pH.[7][8] This, in turn, profoundly influences solubility, permeability, and target binding.[9] For (R)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, the imidazole moiety contains basic nitrogens, making the determination of their pKa values essential.

Expertise & Experience: Choosing the Right Method

While computational methods for pKa prediction are valuable for high-throughput screening, experimental determination is the gold standard for lead compounds.[7][9] Potentiometric titration is a robust and widely used method, but for compounds with poor water solubility or those that are available in limited quantities, UV-Vis spectrophotometry offers a sensitive alternative.[10][11] Given that the imidazole ring is a chromophore, UV-Vis spectrophotometry is a highly suitable method.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol is designed to be a self-validating system by including multiple pH points and spectral analysis.

-

Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., phosphate, borate) with a constant ionic strength.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the DMSO stock solution to each buffer to achieve a final compound concentration of 50 µM. Ensure the final DMSO concentration is low (<1%) to minimize its effect on the pKa.

-

Spectral Acquisition: Measure the UV absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.

-

Data Analysis: Plot absorbance at a specific wavelength (where the change upon ionization is maximal) against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa at the inflection point.[10]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Hypothetical Data Summary

| Parameter | Hypothetical Value | Implication |

| pKa1 (basic) | 6.8 | The imidazole ring will be approximately 80% protonated in the acidic environment of the stomach (pH ~1-3) and largely neutral in the blood (pH 7.4). |

| pKa2 (basic) | < 2 | A second, much weaker basic center. |

Lipophilicity (LogP/LogD): Gauging Membrane Permeability and Target Affinity

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[3] It is a critical determinant of membrane permeability, plasma protein binding, and target engagement.[3][4] The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) is pH-dependent and accounts for all ionized and neutral species.

Expertise & Experience: Why HPLC is the Method of Choice

The traditional shake-flask method for LogP determination is considered the gold standard but is labor-intensive and requires significant amounts of pure compound.[12][13] For drug discovery settings, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, resource-sparing, and automatable alternative that correlates well with shake-flask values.[12][14][15]

Experimental Protocol: LogD7.4 Determination by RP-HPLC

This protocol uses a calibration curve of known standards to ensure accuracy and reproducibility.

-

Preparation of Mobile Phase: Prepare a mobile phase of acetonitrile and a buffer at pH 7.4 (e.g., phosphate buffer).

-

Standard Selection: Choose a set of 5-7 commercially available compounds with known LogP values that bracket the expected LogP of the test compound.

-

Sample and Standard Preparation: Prepare 1 mg/mL stock solutions of the test compound and standards in DMSO.

-

HPLC Analysis:

-

Equilibrate a C18 column with the mobile phase.

-

Inject each standard and the test compound, recording the retention time (tR).

-

Inject a non-retained compound (e.g., uracil) to determine the dead time (t0).

-

-

Data Analysis:

-

Calculate the capacity factor (k') for each compound using the formula: k' = (tR - t0) / t0.

-

Plot the known LogP values of the standards against their corresponding log(k') values.

-

Generate a linear regression equation from the calibration curve.

-

Use the log(k') of the test compound to calculate its LogD7.4 from the regression equation.

-

Caption: Workflow for LogD determination by RP-HPLC.

Hypothetical Data Summary

| Parameter | Hypothetical Value | Implication |

| LogD at pH 7.4 | 1.9 | This value suggests a good balance between solubility and lipophilicity, which is often favorable for oral absorption and cell permeability. |

| Calculated LogP | 2.1 | The LogP of the neutral species is slightly higher, as expected. |

Aqueous Solubility: A Prerequisite for Absorption and Bioavailability

A drug must be in solution to be absorbed.[16] Therefore, aqueous solubility is a fundamental property that impacts everything from the reliability of in vitro assays to in vivo bioavailability.[17] It is crucial to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after a short incubation period following its addition from a DMSO stock. It is relevant for early drug discovery and high-throughput screening.[18][19][20]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a saturated solution. This is a critical parameter for formulation development.[19][21][22]

Experimental Protocol: Kinetic Solubility by Nephelometry

This high-throughput method rapidly assesses the point at which a compound precipitates from solution.[16][20]

-

Stock Solution: Use a 10 mM DMSO stock solution of the test compound.

-

Plate Preparation: In a 96-well plate, perform serial dilutions of the stock solution in aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Use a nephelometer to measure the light scattering in each well. A significant increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

This method determines the equilibrium solubility and is considered the gold standard.[16][21]

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Shake the vials at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[19][21]

-

Separation: Filter or centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve.[16][22]

Caption: Comparative workflows for kinetic and thermodynamic solubility assays.

Hypothetical Data Summary

| Parameter | Hypothetical Value (at pH 7.4) | Implication |

| Kinetic Solubility | 120 µM | The compound has good apparent solubility under conditions often used in initial biological screening, reducing the risk of assay artifacts. |

| Thermodynamic Solubility | 85 µM | The lower thermodynamic solubility is expected and provides a crucial baseline for developing preclinical formulations. A value >60 µg/mL (or ~250 µM for this compound) is often considered a good goal.[20] |

Conclusion: A Foundation for Rational Drug Design

The physicochemical properties of (R)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, or any drug candidate, are not isolated data points but rather an interconnected profile that dictates its behavior in biological systems. A thorough and early characterization of pKa, lipophilicity, and solubility provides the essential foundation for informed decision-making throughout the drug discovery and development process. By employing the robust, self-validating protocols outlined in this guide, research teams can confidently assess the developability of their lead compounds, optimize their properties through rational design, and ultimately, enhance the likelihood of translating a promising molecule into a successful therapeutic.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes.

- WuXi AppTec. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- PubMed.

- AxisPharm. Kinetic Solubility Assays Protocol.

- BioDuro. ADME Solubility Assay.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Encyclopedia.pub. (2022).

- Protocols.io. (2025). In-vitro Thermodynamic Solubility.

- LookChem. (2023). What are the physicochemical properties of drug?.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- PubMed. (2012). In vitro solubility assays in drug discovery.

- Domainex. Thermodynamic Solubility Assay.

- ACD/Labs. LogP—Making Sense of the Value.

- BLDpharm. (R)-tert-Butyl 2-(1H-imidazol-2-yl)

- Autech Scientific. tert-butyl (2R)-2-(1H-imidazol-2-yl)

- Evotec. Thermodynamic Solubility Assay.

- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- PubMed. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.

- IDEAS/RePEc. Ionization constants (pKa)

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

- CymitQuimica. tert-Butyl 2-(1H-imidazol-2-yl)

- International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa)

- ResearchGate. (2025). (PDF) Ionization constants (pKa)

- PMC - NIH.

- Autech Scientific. tert-butyl (2S)-2-(1H-imidazol-2-yl)

- ChemicalBook. tert-butyl (2R)-2-(4-bromo-1H-imidazol-2-yl)

- Enamine. tert-Butyl (2R)-2-(1H-imidazole-1-carbonyl)

- ResearchGate. (2025). Determination of pK(a) values of basic new drug substances by CE.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. fiveable.me [fiveable.me]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1332326-40-5|(R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 8. ijirss.com [ijirss.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. acdlabs.com [acdlabs.com]

- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 16. enamine.net [enamine.net]

- 17. evotec.com [evotec.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In-vitro Thermodynamic Solubility [protocols.io]

- 22. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to the Mechanism of Action of Pyrrolidine-Imidazole Polyamides

This guide provides a comprehensive exploration of the mechanism of action of pyrrolidine-imidazole polyamides (PIPs), a class of synthetic small molecules designed to bind to the minor groove of DNA with high affinity and sequence specificity. We will delve into the fundamental principles of their DNA recognition, the experimental methodologies used to validate their activity, their influence on gene expression, and their potential as next-generation therapeutic agents.

Chapter 1: The Architecture of Minor Groove Recognition

Pyrrole-imidazole polyamides are a remarkable class of compounds capable of reading the genetic code in a programmable manner.[1] Unlike many DNA-targeting agents that intercalate between base pairs and can cause DNA damage, PIPs bind non-covalently to the minor groove, minimizing distortion of the DNA helix.[2] This mode of binding is crucial to their function as modulators of biological processes. The core of their mechanism lies in the specific hydrogen bonding and van der Waals interactions between the N-methylpyrrole (Py) and N-methylimidazole (Im) aromatic rings of the polyamide and the edges of the DNA base pairs within the minor groove.

The polyamide backbone, composed of amide linkages, adopts a crescent-shaped conformation that complements the curvature of the DNA minor groove.[3] This structural mimicry allows for a snug fit, enhancing the stability of the PIP-DNA complex. The sequence specificity is dictated by the arrangement of the Py and Im units, as will be detailed in the following chapter.

Caption: A diagram illustrating the binding of a pyrrolidine-imidazole polyamide to the minor groove of a DNA double helix.

Chapter 2: The "Pairing Rule": A Code for DNA Recognition

The remarkable sequence specificity of PIPs is governed by a set of "pairing rules" that dictate the recognition of specific DNA base pairs.[4] These rules are based on the hydrogen bonding patterns between the pyrrole and imidazole rings and the Watson-Crick base pairs. An imidazole (Im) ring opposite a pyrrole (Py) ring in the antiparallel, dimeric structure of the polyamide specifically recognizes a Guanine-Cytosine (G-C) base pair.[5] Conversely, a Py/Im pairing targets a C-G base pair.[5] A Py/Py pairing is degenerate and recognizes either an Adenine-Thymine (A-T) or a T-A base pair.[4] This programmability allows for the design of PIPs that can target a wide array of predetermined DNA sequences.[1][6]

| Polyamide Pair | Recognized DNA Base Pair | Relative Binding Affinity (Kd) |

| Im/Py | G-C | Strongest |

| Py/Im | C-G | Strong |

| Py/Py | A-T or T-A | Moderate |

Table 1: The pairing rules for pyrrolidine-imidazole polyamide recognition of DNA base pairs and their relative binding affinities.

Caption: A diagram illustrating the "pairing rule" for sequence-specific recognition of DNA base pairs by pyrrolidine-imidazole polyamides.

Chapter 3: Experimental Validation of PIP-DNA Interactions

The characterization of PIP-DNA binding is a critical step in the development of these compounds. Several biophysical techniques are employed to confirm binding, determine affinity and specificity, and elucidate the precise binding site.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a fundamental technique used to detect the binding of a PIP to a specific DNA sequence. The principle is that a DNA fragment bound to a PIP will migrate more slowly through a polyacrylamide gel than the unbound DNA.

Step-by-Step Protocol:

-

Probe Preparation: A short, double-stranded DNA oligonucleotide containing the target sequence is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the PIP in a binding buffer.

-

Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

-

Detection: The positions of the DNA bands are visualized by autoradiography (for radioactive probes) or fluorescence imaging. A "shifted" band indicates the formation of a PIP-DNA complex.

Surface Plasmon Resonance (SPR)

SPR provides quantitative data on the kinetics (on- and off-rates) and affinity of the PIP-DNA interaction in real-time.

Step-by-Step Protocol:

-

Chip Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated DNA probe containing the target sequence.

-

Analyte Injection: A solution containing the PIP (the analyte) is flowed over the sensor chip surface.

-

Detection: The binding of the PIP to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Data Analysis: The association and dissociation phases are monitored, and the resulting sensorgram is fitted to a binding model to determine the equilibrium dissociation constant (Kd).

DNase I Footprinting

This technique is used to identify the specific binding site of a PIP on a longer DNA fragment. The bound PIP protects the DNA from cleavage by the DNase I enzyme.

Step-by-Step Protocol:

-

Probe Preparation: A DNA fragment is labeled at one end.

-

Binding Reaction: The labeled DNA is incubated with the PIP.

-

DNase I Digestion: The PIP-DNA complex is treated with a low concentration of DNase I, which randomly cleaves the DNA backbone.

-

Analysis: The resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis. The region where the PIP was bound will be protected from cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control reaction without the PIP.

Caption: A diagram showing a typical experimental workflow for the validation of pyrrolidine-imidazole polyamides.

Chapter 4: Downstream Consequences: Modulating Gene Expression

The primary mechanism by which PIPs exert their biological effects is through the modulation of gene expression.[2][6] By binding to specific DNA sequences in promoter regions or other regulatory elements, PIPs can physically obstruct the binding of transcription factors and other DNA-binding proteins.[6] This steric hindrance can lead to the downregulation of target gene expression.

Furthermore, PIPs can be conjugated to other functional molecules, such as transcriptional activators or repressors, to create highly specific gene-regulating agents.[6] For instance, a PIP conjugated to a histone deacetylase (HDAC) inhibitor could be targeted to a specific gene promoter to induce histone acetylation and activate gene expression.

Caption: A diagram illustrating how PIPs can modulate gene expression by blocking the binding of transcription factors.

Chapter 5: Therapeutic Horizons

The ability of PIPs to target specific DNA sequences and modulate gene expression makes them promising candidates for the development of novel therapeutics.[1] Diseases driven by the aberrant expression of a single gene are particularly attractive targets. For example, PIPs could be designed to specifically downregulate the expression of oncogenes in cancer cells or to interfere with viral replication by targeting essential viral genes. While the field is still evolving, the potential for PIPs in precision medicine is significant.

| Therapeutic Area | Target Gene/Mechanism | Status |

| Cancer | Downregulation of oncogenes (e.g., MYC) | Preclinical |

| Viral Infections | Inhibition of viral replication (e.g., HIV-1) | Preclinical |

| Genetic Disorders | Correction of aberrant gene expression | Research |

Table 2: Potential therapeutic applications of pyrrolidine-imidazole polyamides.

Conclusion

Pyrrolidine-imidazole polyamides represent a powerful tool for sequence-specific DNA recognition and gene regulation. Their mechanism of action, centered on minor groove binding and a predictable pairing rule, allows for the rational design of molecules that can target a vast number of DNA sequences. Through rigorous experimental validation, the binding and functional activity of these compounds can be thoroughly characterized. As our understanding of the genome and the genetic basis of disease grows, the potential for PIPs to be translated into novel therapeutic strategies continues to expand.

References

- Dervan, P. B., & Edelson, B. S. (2003). Regulation of gene expression with pyrrole-imidazole polyamides. Current Opinion in Structural Biology, 13(3), 284-292.

- Pandian, G. N., Taniguchi, M., & Sugiyama, H. (2019). Therapeutic gene regulation using pyrrole-imidazole polyamides. Advanced Drug Delivery Reviews, 147, 66-85.

- Wikipedia contributors. (2023). Pyrrole–imidazole polyamides. Wikipedia, The Free Encyclopedia.

- Kawamoto, Y., Bando, T., & Sugiyama, H. (2018). Sequence-specific DNA binding Pyrrole-imidazole polyamides and their applications. Bioorganic & Medicinal Chemistry, 26(8), 1393-1411.

- Le, D. D., & Chenoweth, D. M. (2018). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. Molecules, 23(10), 2465.

- Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141-6146.

- Geierstanger, B. H., & Wemmer, D. E. (1995). Recognition of the DNA minor groove by pyrrole-imidazole polyamides. Current Opinion in Structural Biology, 5(3), 337-343.

- White, S., Szewczyk, J. W., Turner, J. M., Baird, E. E., & Dervan, P. B. (1998). Recognition of the four Watson-Crick base pairs in the DNA minor groove by synthetic ligands.

- Trauger, J. W., Baird, E. E., & Dervan, P. B. (1996). Binding site size limit of the 2:1 pyrrole-imidazole polyamide-DNA motif. Journal of the American Chemical Society, 118(26), 6160-6166.

- Raskatov, J. A., & Dervan, P. B. (2009). Solution-Phase Synthesis of Pyrrole−Imidazole Polyamides. The Journal of Organic Chemistry, 74(11), 4053-4060.

- Dervan, P. B. (2001). Molecular recognition of DNA by small molecules. Bioorganic & Medicinal Chemistry, 9(9), 2215-2235.

Sources

- 1. Therapeutic gene regulation using pyrrole-imidazole polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequence-specific DNA binding Pyrrole-imidazole polyamides and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regulation of gene expression with pyrrole-imidazole polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Enduring Significance of the 2-Substituted Pyrrolidine Scaffold

An In-Depth Technical Guide to the Synthesis and Application of 2-Substituted Pyrrolidines

Abstract

The 2-substituted pyrrolidine motif is a cornerstone of modern chemical and pharmaceutical sciences. As a five-membered saturated nitrogen heterocycle, its structural rigidity, chirality, and capacity for functionalization make it a privileged scaffold in drug discovery and a powerful tool in asymmetric synthesis.[1][2] This guide provides a comprehensive overview of the core synthetic strategies for accessing stereochemically defined 2-substituted pyrrolidines, with a focus on methods that offer high levels of enantioselectivity. We will explore biocatalytic cyclizations, the use of chiral auxiliaries, and cycloaddition reactions. Furthermore, this review highlights the critical applications of these compounds, from their incorporation into FDA-approved therapeutics to their role as highly effective organocatalysts and chiral ligands.[3][4] Detailed experimental protocols and comparative data are provided to offer researchers and drug development professionals a practical and authoritative resource.

The pyrrolidine ring is a recurring structural motif in a vast array of biologically active molecules, including numerous natural alkaloids like nicotine and hygrine.[5] Its prevalence has established it as a "privileged structure" in medicinal chemistry, a framework that is frequently able to interact with diverse biological targets.[1][6] The true power of this scaffold is often unlocked by the substituent at the C-2 position, which introduces a stereogenic center. The absolute configuration of this center is frequently critical for determining the molecule's pharmacological activity, as it dictates the precise three-dimensional orientation of functional groups for interaction with chiral biological macromolecules like enzymes and receptors.

This stereochemical importance extends beyond medicine into the realm of chemical synthesis. Pyrrolidine derivatives, most notably the amino acid L-proline and its analogs, are among the most powerful and versatile organocatalysts ever discovered.[7][4] They operate by forming chiral enamine or iminium ion intermediates, effectively controlling the stereochemical outcome of a wide range of chemical transformations. This dual role—as both a key pharmacophore and a master controller of stereochemistry—underpins the continuous and intense interest in developing novel and efficient methods for its synthesis.

Stereoselective Synthetic Strategies

The central challenge in synthesizing 2-substituted pyrrolidines is the precise control of the stereocenter at the C-2 position. Modern synthetic chemistry has risen to this challenge with a variety of elegant and powerful strategies.

Biocatalytic and Bio-inspired Cyclizations

Nature's catalysts, enzymes, offer unparalleled selectivity and operate under mild, environmentally benign conditions. Recently, their application in constructing chiral pyrrolidine rings has become a frontier in the field.

Transaminase-Triggered Cyclizations: A highly effective modern approach involves the use of transaminases (TAs) on commercially available ω-chloroketones.[6] These pyridoxal-5'-phosphate (PLP)-dependent enzymes stereoselectively transfer an amino group from a simple donor like isopropylamine to the ketone. The resulting chiral amine intermediate then undergoes a spontaneous intramolecular cyclization to yield the 2-substituted pyrrolidine with exceptional enantiomeric purity. A key advantage of this method is the ability to access either enantiomer of the final product simply by selecting the appropriate (R)- or (S)-selective transaminase.[6]

Imine Reductase (IRED) Biocatalysis: An alternative biocatalytic route employs imine reductases (IREDs). This strategy is particularly effective for synthesizing 2-aryl-substituted pyrrolidines.[8][9] The synthesis begins with a cyclic imine (a pyrroline), which is then asymmetrically reduced by an IRED. As with transaminases, collections of naturally occurring IREDs provide access to stereocomplementary enzymes, allowing for the synthesis of either the (R) or (S) product with excellent enantioselectivity (>99% ee).[8][9]

1,3-Dipolar Cycloadditions: This atom-economical approach involves the reaction of an azomethine ylide with an alkene (dipolarophile) to construct the pyrrolidine ring in a single step.[5][3] This method is exceptionally powerful as it can generate multiple new stereocenters simultaneously with high levels of control. The development of chiral metal catalysts and organocatalysts for these reactions has made the asymmetric [3+2] cycloaddition a cornerstone for accessing highly functionalized and enantiomerically enriched pyrrolidines.[5]

Caption: Overview of modern synthetic routes to 2-substituted pyrrolidines.

Chiral Auxiliary-Mediated Synthesis

The use of a removable chiral auxiliary is a classic and highly reliable strategy for inducing stereoselectivity. Among these, N-tert-butanesulfinamide has emerged as a gold standard due to its high efficiency and predictability.[10]

The synthesis begins with the condensation of an aldehyde with enantiopure N-tert-butanesulfinamide to form a chiral N-sulfinyl imine. The core of the stereochemical control lies in the subsequent step: the addition of a nucleophile, such as a Grignard reagent. The bulky tert-butyl group of the sulfinamide auxiliary effectively blocks one face of the C=N double bond. This steric hindrance directs the incoming nucleophile to the opposite face, resulting in the formation of a single diastereomer of the addition product.[11][12][13] After the addition, the sulfinyl group can be readily cleaved under acidic conditions, and the resulting amine can cyclize to form the desired 2-substituted pyrrolidine. This method is robust, general, and allows for the preparation of both enantiomers of the product by starting with either the (R)- or (S)-sulfinamide.[11]

Caption: Stereocontrol via an N-tert-butanesulfinamide chiral auxiliary.

Key Applications in Research and Development

The utility of 2-substituted pyrrolidines spans the entire spectrum of chemical sciences, from life-saving medicines to the creation of novel chemical reactions.

Privileged Scaffolds in Medicinal Chemistry

The 2-substituted pyrrolidine core is present in a significant number of FDA-approved drugs targeting a wide range of diseases.[3][14] Its defined three-dimensional structure allows for precise positioning of pharmacophoric elements, leading to high potency and selectivity.[14]

| Drug Name | Therapeutic Class | Role of the 2-Substituted Pyrrolidine |

| Mitiglinide | Antidiabetic (Meglitinide) | Forms the core scaffold, essential for binding to the SUR1 subunit of KATP channels.[3] |

| Captopril | ACE Inhibitor | The pyrrolidine ring mimics the C-terminal residue of angiotensin I, enabling potent enzyme inhibition.[15] |

| Procyclidine | Anticholinergic | Used to treat Parkinsonism; the core heterocycle is key for its antimuscarinic activity.[3] |

| Almotriptan | Triptan (Anti-migraine) | The pyrrolidine moiety serves as a crucial structural element for serotonin 5-HT1B/1D receptor agonism.[3] |

| Raclopride | Antipsychotic | A selective D2 dopamine receptor antagonist where the pyrrolidine is vital for receptor affinity.[15] |

Cornerstones of Asymmetric Catalysis

Beyond their role as components of larger molecules, 2-substituted pyrrolidines are themselves highly efficient catalysts.

Organocatalysis: This field was revolutionized by the discovery that L-proline and its derivatives can catalyze asymmetric reactions.[4] Catalysts such as diarylprolinol silyl ethers are now indispensable tools. They operate by activating substrates through the formation of chiral enamines (from ketones/aldehydes) or iminium ions (from α,β-unsaturated aldehydes), guiding the reaction pathway to produce one enantiomer of the product preferentially.[7][4]

Chiral Ligands: The C2-symmetry found in molecules like 2,5-disubstituted pyrrolidines makes them exceptional chiral ligands in transition-metal catalysis.[16][17] By coordinating to a metal center, they create a chiral environment that influences the outcome of reactions such as asymmetric hydrogenations, allylic substitutions, and cross-coupling reactions, enabling the synthesis of other valuable chiral molecules.[16]

Experimental Protocols & Data

To provide a practical context, this section details a representative synthetic protocol and presents comparative data for a modern biocatalytic method.

Detailed Protocol: Asymmetric Synthesis via N-tert-Butanesulfinamide

This procedure is adapted from a general and highly diastereoselective method for preparing 2-substituted pyrrolidines.[11][12]

Step 1: Formation of Chiral N-Sulfinyl Imine

-

To a solution of 4-chlorobutanal (1.0 eq) in CH₂Cl₂ (0.5 M), add (R)-(+)-2-methylpropane-2-sulfinamide (1.05 eq).

-

Add CuSO₄ (2.0 eq) as a dehydrating agent.

-

Stir the mixture at room temperature for 12-24 hours until TLC or GC-MS indicates complete consumption of the aldehyde.

-

Filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure. The crude imine is often used directly in the next step without further purification.

Step 2: Diastereoselective Grignard Addition

-

Dissolve the crude N-sulfinyl imine from Step 1 in anhydrous THF (0.2 M) and cool the solution to -78 °C under a nitrogen atmosphere.

-

Slowly add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq) dropwise via syringe over 20 minutes.

-

Stir the reaction at -78 °C for 3-5 hours.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral sulfinamide adduct.

Step 3: Cyclization and Auxiliary Removal

-

Dissolve the purified sulfinamide adduct (1.0 eq) from Step 2 in methanol (0.2 M).

-

Add 3N HCl in methanol (2.0-3.0 eq) and stir the mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify to pH > 11 with 2M NaOH.

-

Extract the aqueous layer with CH₂Cl₂ (3 x volumes).

-

Combine the organic layers, dry over anhydrous K₂CO₃, and concentrate carefully under reduced pressure to afford the pure 2-substituted pyrrolidine.

Comparative Data: Transaminase-Mediated Synthesis of 2-Arylpyrrolidines

The following table summarizes the effectiveness of using stereocomplementary transaminases for the synthesis of various 2-arylpyrrolidines from the corresponding ω-chloroketones.[6]

| Substituent (R) | Transaminase Used | Yield (%) | Enantiomeric Excess (ee %) |

| Phenyl | ATA-256 ((R)-selective) | 84 | >99.5% (R) |

| Phenyl | ATA-251 ((S)-selective) | 80 | >99.5% (S) |

| 4-Chlorophenyl | ATA-256 ((R)-selective) | 90 | >99.5% (R) |

| 4-Chlorophenyl | ATA-251 ((S)-selective) | 85 | >99.5% (S) |

| 4-Methoxyphenyl | ATA-256 ((R)-selective) | 75 | >99% (R) |

| 4-Methoxyphenyl | ATA-251 ((S)-selective) | 68 | >99% (S) |

Data sourced from JACS Au 2023, 3, 8, 2289–2296.[6]

Conclusion and Future Outlook

The 2-substituted pyrrolidine scaffold remains a central focus of chemical research for compelling reasons. Its synthesis has been refined through decades of work, culminating in highly efficient and stereoselective methods, including classic auxiliary-based approaches and cutting-edge biocatalytic transformations.[6][11] These methods provide reliable access to enantiopure building blocks that are crucial for the development of new pharmaceuticals and advanced catalytic systems.[2][4]

The future of this field points towards even more efficient and sustainable synthetic methodologies. The expansion of the enzyme toolbox for biocatalysis promises to provide catalysts for an even wider range of substrates with perfect selectivity.[6][8] Concurrently, the development of late-stage C-H functionalization reactions offers the potential to directly modify existing pyrrolidine cores, streamlining the synthesis of complex analogs and accelerating drug discovery pipelines.[16][18] The continued innovation in the synthesis and application of 2-substituted pyrrolidines ensures that this remarkable heterocycle will remain an indispensable tool for scientists pushing the boundaries of chemistry and medicine.

References

-

Van den Biggelaar, M., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(8), 2289–2296. [Link]

-

Trowbridge, A., & Stoltz, B. M. (2017). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron Letters, 58(36), 3463-3466. [Link]

-

Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link]

-

Cheng, S., et al. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters, 22(9), 3367–3372. [Link]

-

Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

-

Cheng, S., et al. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. ACS Publications. [Link]

-

Robins, D. J. (1987). Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. CORE. [Link]

-

Sengupta, S., & Mondal, S. (2018). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. ResearchGate. [Link]

-

Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. ResearchGate. [Link]

-

Krische, M. J., et al. (2019). Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. Organic Letters, 21(6), 1832-1836. [Link]

-

Nájera, C., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224. [Link]

-

Robertson, J., & Stevens, K. (2016). Pyrrolizidine alkaloids: occurrence, biology, and chemical synthesis. Natural Product Reports, 33(11), 1271-1299. [Link]

-

Nájera, C., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed. [Link]

-

Felten, A., & Le-Grognec, E. (2020). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 52(18), 2599-2616. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243125. [Link]

-

Vicario, J. L. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

-

O'Brien, P., & Towers, T. D. (2006). ASYMMETRIC SYNTHESIS OF N-SUBSTITUTED (R)-2-[(PYRROLIDIN-1-YL)METHYL]PYRROLIDINES. Synthetic Communications, 36(21), 3179-3187. [Link]

-

Ellman, J. A., & Kells, K. W. (2004). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry, 2(21), 3090-3093. [Link]

- Companyó, X., & Melchiorre, P. (2015). Other 2-Substituted Pyrrolidines as Asymmetric Organocatalysts.

-

Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6595. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Various Authors. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Various Authors. (n.d.). 2-Substituted pyrrolidine and piperidine alkaloids. ResearchGate. [Link]

-

Felten, A., & Le Grognec, E. (2020). Relevant examples of 2,5-substituted pyrrolidines. ResearchGate. [Link]

-

Various Authors. (n.d.). Representative applications of 2-pyrrolidones. ResearchGate. [Link]

-

Detsi, A., et al. (2007). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 12(5), 1047-1061. [Link]

-

Samykina, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(18), 6509. [Link]

-

De la Torre, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2351. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. books.rsc.org [books.rsc.org]

- 8. Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. enamine.net [enamine.net]

- 15. mdpi.com [mdpi.com]

- 16. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of Chiral Pyrrolidine Imidazole Derivatives

Executive Summary: The convergence of the pyrrolidine and imidazole scaffolds into a single chiral molecular entity has unlocked significant potential in medicinal chemistry. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers a three-dimensional architecture that is invaluable for exploring pharmacophore space, while the imidazole ring provides a unique combination of aromaticity, hydrogen bonding capability, and coordination properties.[1][2][3] This guide, from the perspective of a Senior Application Scientist, delves into the stereoselective synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of these hybrid derivatives. We will explore the causality behind their biological functions, from anticancer and antimicrobial to potent enzyme inhibition, supported by field-proven experimental protocols and mechanistic insights.

Introduction: The Strategic Union of Privileged Scaffolds

In the landscape of drug discovery, the pyrrolidine ring is a dominant structural motif, ranking first among the most common five-membered non-aromatic nitrogen heterocycles in FDA-approved drugs.[1] Its significance stems from its sp³-hybridized nature, which allows for complex three-dimensional structures, and the presence of up to four stereogenic centers, offering a rich stereochemical diversity.[1] This non-planar "puckered" conformation is critical for establishing precise interactions with biological targets.[1]

The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is also a cornerstone of medicinal chemistry, found in natural products like histidine and in numerous synthetic drugs.[2][3][4] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its coordination chemistry, allows it to interact with a wide array of biomolecules.[5]

The strategic fusion of these two "privileged scaffolds" into a single chiral derivative creates molecules with remarkable pharmacological potential. Chirality is paramount; the specific spatial orientation of substituents can drastically alter the biological profile, turning an agonist into an antagonist or enhancing selectivity for a specific enzyme isoform.[1] This guide will dissect the synthesis, stereochemical influence, and biological validation of these potent molecules.

Stereoselective Synthetic Strategies: Crafting Chiral Complexity

The enantioselective synthesis of pyrrolidine imidazole derivatives is a critical first step, as the biological activity is intrinsically tied to the molecule's absolute stereochemistry. The choice of synthetic route is dictated by the desired substitution pattern and stereochemical outcome.

A prevalent and efficient strategy involves using the chiral pool, starting from readily available enantiopure precursors like (S)-prolinol, which is derived from the amino acid L-proline.[6] This approach provides a robust method for establishing the core pyrrolidine stereocenter. For instance, the synthesis of an imidazole derivative can proceed through the oxidation of (S)-prolinol to its corresponding aldehyde, followed by a condensation reaction with glyoxal and ammonia to form the imidazole ring.[6]

Organocatalysis has also emerged as a powerful tool for constructing these scaffolds.[7] Chiral pyrrolidine-based catalysts, such as diarylprolinol silyl ethers, can facilitate asymmetric conjugate additions to form highly substituted pyrrolidines with excellent enantioselectivity.[7] These methods allow for the controlled construction of multiple stereocenters in a single cascade reaction.[8]

A generalized workflow for the synthesis of these derivatives often involves a multi-step sequence, beginning with the formation of the chiral pyrrolidine core, followed by the construction or attachment of the imidazole moiety.

Caption: Key SAR Principles for Chiral Derivatives.

Therapeutic Applications & Mechanisms of Action

The unique structural features of chiral pyrrolidine imidazole derivatives have led to their investigation across a wide range of therapeutic areas. [9]

Anticancer Activity

This class of compounds has demonstrated significant anti-proliferative activity against numerous cancer cell lines. [10][11][12]The mechanisms are often multifaceted, involving the inhibition of key cellular enzymes or pathways.

-

Mechanism: Many derivatives function as kinase inhibitors, targeting enzymes like Casein Kinase 1 (CK1) that are often dysregulated in cancer. [1]Others act as dual inhibitors, for example, targeting both histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) to induce cell death in breast cancer models. [1]Spirooxindole-pyrrolidine hybrids have also been developed as potent inhibitors of the MDM2-p53 interaction. [9]* Causality: The imidazole moiety can coordinate with metal ions in the active sites of metalloenzymes or form critical hydrogen bonds, while the chiral pyrrolidine scaffold orients the molecule for optimal binding and selectivity, minimizing off-target effects. [1][10]

Compound Class Cancer Cell Line IC₅₀ (µM) Mechanism of Action Reference Spiro[pyrrolidine-3,3′-oxindoles] MCF-7 (Breast) Varies Dual HDAC2/PHB2 Inhibition [1] Thiophen-containing Pyrrolidines HeLa (Cervical) 19 - 30 Not specified [1] Thiosemicarbazone-Cu(II) Complexes SW480 (Colon) 0.99 ± 0.09 Not specified [9] | Imidazole-Purine Hybrids | A549 (Lung) | 2.29 | EGFR Inhibition | [5]|

Antimicrobial Activity

Pyrrolidine imidazole derivatives have shown broad-spectrum activity against both bacteria and fungi. [13][9]

-

Mechanism: The primary mechanism involves the disruption of microbial cell membranes. The cationic nature of imidazolium or pyrrolidinonium salts facilitates interaction with the negatively charged components of bacterial and fungal cell walls, leading to increased permeability and cell lysis. [4][13]For fungi, imidazole derivatives are known to inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis, a critical component of the fungal cell membrane. [14]* Causality: Structure-activity studies reveal that the introduction of a long alkyl chain (e.g., C12-C16) on the imidazole ring significantly enhances antimicrobial potency. [13]This increased lipophilicity improves the compound's ability to intercalate into the lipid bilayer of the microbial membrane.

| Compound Series | Microorganism | MIC (µg/mL) | Key Structural Feature | Reference |

| Spirooxindole-Pyrrolidine Hybrids | C. albicans | 4 | OCF₃ and 2-Cl substitution | [9] |

| Quaternary Imidazolium Salts | S. aureus | Varies | Long alkyl chain length | [13] |

| Thiazole-Pyrrolidine Hybrids | B. cereus | >160 | 4-F-phenyl substitution | [15] |

Antiviral Activity

The imidazole core is present in several known antiviral agents, and its combination with a chiral pyrrolidine scaffold is a promising strategy for developing new therapeutics. [16][17][18]

-

Mechanism: These derivatives can interfere with multiple stages of the viral life cycle. Docking studies have shown that some imidazole analogs can bind effectively to the main protease of SARS-CoV-2, inhibiting viral replication. [16]Other derivatives have shown inhibitory action against the replication of dengue virus and influenza A virus. [16]* Causality: The nitrogen atoms in the imidazole ring can participate in essential hydrogen bonding interactions with amino acid residues in viral enzymes, while the overall three-dimensional shape defined by the chiral pyrrolidine ensures a snug fit within the active site.

Caption: Kinase Inhibition Mechanism.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the biological evaluation of these derivatives must follow validated, self-consistent protocols.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Methodology:

-

Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Grow the microbial strain to the logarithmic phase. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microbe + broth, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Caption: Broth Microdilution Workflow for MIC.

Protocol: Enzyme Inhibition Assay (α-Glucosidase Inhibition)

This protocol is used to screen compounds for their potential as antidiabetic agents by measuring the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. [19] Methodology:

-

Reaction Mixture: In a 96-well plate, add 10 µL of the test compound solution (dissolved in DMSO and diluted in buffer) at various concentrations.

-

Enzyme Addition: Add 10 µL of α-glucosidase enzyme solution (1 U/mL in phosphate buffer, pH 6.8) to each well. Incubate the mixture at 37°C for 20 minutes to allow for compound-enzyme interaction.

-

Substrate Addition: Initiate the reaction by adding 20 µL of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG, 1 M).

-

Incubation: Incubate the reaction mixture for an additional 30 minutes at 37°C. The enzyme will hydrolyze p-NPG to p-nitrophenol, which is yellow.

-

Stopping the Reaction: Terminate the reaction by adding 50 µL of 0.1 N Na₂CO₃ solution.

-

Data Analysis: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader. The percentage of inhibition is calculated relative to a control reaction containing no inhibitor. The IC₅₀ value is determined by plotting percent inhibition against compound concentration.

Conclusion and Future Prospects

Chiral pyrrolidine imidazole derivatives represent a highly versatile and potent class of molecules with a broad spectrum of biological activities. The inherent stereochemistry of the pyrrolidine ring, combined with the diverse chemical properties of the imidazole moiety, provides a powerful framework for designing highly selective and effective therapeutic agents. The profound influence of stereoisomerism on biological function underscores the necessity of enantioselective synthesis and rigorous SAR studies. [1] Future research should focus on expanding the structural diversity of these compounds, particularly through the introduction of quaternary stereogenic centers, which can further enhance potency and explore novel chemical space. [20]Furthermore, elucidating the precise molecular interactions with their biological targets through X-ray crystallography and advanced computational modeling will be crucial for rational drug design. [21]As resistance to existing anticancer and antimicrobial drugs continues to grow, the development of these innovative heterocyclic hybrids offers a promising path toward novel and effective treatments.

References

- Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).

- Li Petri, G., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Li, H., et al. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH.

- Baroudi, M., Robert, J., & Luu-Duc, C. (1996). Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro. J Steroid Biochem Mol Biol., 57(1-2), 73-7.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- Zhang, B., et al. (2012). The synthesis of chiral isotetronic acids with amphiphilic imidazole/pyrrolidine catalysts assembled in oil-in-water emulsion droplets. Angew Chem Int Ed Engl., 51(52), 13159-62.

- Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines.

- Taylor & Francis Online. (n.d.). Synthesis of Chiral Benzimidazole‐Pyrrolidine Derivatives and their Application in Organocatalytic Aldol and Michael Addition Reactions.

- ResearchGate. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF.

- Anonymous. (n.d.). Progress in the Stereoselective Synthesis of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.

- Yeganyan, T. H., et al. (n.d.). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Request PDF. ResearchGate.

- Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 54(20), 7255-7267.

- Anonymous. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.

- Anonymous. (2023). Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry, 66(14), 9866-9880.

- Anonymous. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.

- Anonymous. (n.d.). Synthesis and antimicrobial properties of imidazolium and pyrrolidinonium salts. PubMed.

- Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.

- ResearchGate. (n.d.). Antimicrobial activity of imidazoles. | Download Table.

- Anonymous. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry.

- Anonymous. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.

- Anonymous. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central.

- Anonymous. (n.d.). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.

- Tabcheh, M., et al. (2006). Synthesis of new imidazole derivatives of pyrrolidonics and piperidonics acids as aromatases inhibitors. ResearchGate.

- Anonymous. (n.d.). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. PubMed.

- Anonymous. (n.d.). Imidazoles as potential anticancer agents. PMC - PubMed Central.

- Anonymous. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.

- International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives.

- Anonymous. (2021). Recent advances on heterocyclic compounds with antiviral properties. PMC.

- Anonymous. (n.d.). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl 2 : Can Coordination Enhance the Functionality of Bioactive Ligands?. MDPI.

- Anonymous. (n.d.). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC - NIH.

- ResearchGate. (n.d.). Imidazole derivatives with antiviral activity. | Download Scientific Diagram.

- ResearchGate. (n.d.). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines.

- Kushwaha, P. M. K., Pal, V., et al. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.

- OAText. (n.d.). Synthesis and antimicrobial activity of imidazolium salts.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. nano-ntp.com [nano-ntp.com]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial properties of imidazolium and pyrrolidinonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]